molecular formula C14H13NO B5560200 2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one

2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one

Cat. No. B5560200
M. Wt: 211.26 g/mol
InChI Key: OCPDYWQXVYDNJK-UHFFFAOYSA-N
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Description

The compound "2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one" is chemically related to the cycloheptatriene family, known for its unique seven-membered ring structure. This class of compounds has been extensively studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of cycloheptatrienyl derivatives involves various strategies, including reactions of tropone and phosphorus pentasulfide to achieve the cycloheptatrienethione, a closely related compound. These synthesis methods often involve activating the cycloheptatriene core with different functional groups to achieve the desired compound (Dugger & Dreiding, 1976).

Molecular Structure Analysis

The molecular structure of cycloheptatriene derivatives is characterized by the seven-membered ring, which can significantly influence the electronic and physical properties of the molecule. Crystal structure analysis of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, reveals intricate details about intermolecular interactions and molecular conformation (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Cycloheptatriene compounds undergo various chemical reactions, including cycloadditions, which are significantly influenced by the position of substituents on the cycloheptatriene core. These reactions are essential for the functionalization of the cycloheptatriene ring and the synthesis of complex derivatives (Kaasik et al., 2023).

Scientific Research Applications

Synthesis of Novel Molecules

Researchers have been investigating the synthesis of novel molecules that incorporate the structure of "2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one" or its derivatives for various applications. For instance, the synthesis of conformationally constrained tryptophan derivatives aims to study peptide and peptoid conformation elucidation (Horwell et al., 1994; Horwell et al., 1995). This type of research is crucial for understanding the structural aspects of peptides, which are fundamental in developing therapeutic agents.

Development of Dipeptide Mimetics

The research on dipeptide mimetics, including the study by Gan and Ma (2009), highlights the application of 4-methylphenyl derivatives in creating molecules with potential biological activities (Gan & Ma, 2009). These studies contribute to the field of medicinal chemistry by exploring novel structures that could interact with biological targets, potentially leading to new therapeutic drugs.

Exploration of Biological Activities

Furthermore, the investigation into the antimicrobial activity of novel amino acid coupled triazoles (El Rayes, 2010) represents another dimension of research applications. Such studies are crucial for discovering new antimicrobial agents in response to the rising challenge of antibiotic resistance.

Role in Biochemical Studies

The role of specific modifications on the benzothiazole structure, such as in "2-(4-Amino-3-methylphenyl)benzothiazole," has been explored for its antitumor properties, highlighting the importance of structural modifications in enhancing biological activities (Chua et al., 2000). These findings are significant for the development of novel antitumor agents, emphasizing the importance of chemical modifications for therapeutic applications.

properties

IUPAC Name

2-(4-methylanilino)cyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)15-13-5-3-2-4-6-14(13)16/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPDYWQXVYDNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)amino]cyclohepta-2,4,6-trien-1-one

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